1-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-3-propylthiourea
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Overview
Description
N-[1-(4-BROMOBENZYL)-1H-PYRAZOL-3-YL]-N’-PROPYLTHIOUREA is a synthetic organic compound that belongs to the class of thioureas It features a bromobenzyl group attached to a pyrazole ring, which is further connected to a propylthiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-BROMOBENZYL)-1H-PYRAZOL-3-YL]-N’-PROPYLTHIOUREA typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Bromobenzylation: The pyrazole ring is then bromobenzylated using 4-bromobenzyl bromide in the presence of a base such as potassium carbonate.
Thiourea Formation: The final step involves the reaction of the bromobenzylated pyrazole with propyl isothiocyanate to form the desired thiourea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-BROMOBENZYL)-1H-PYRAZOL-3-YL]-N’-PROPYLTHIOUREA can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Cyclization: Acidic or basic conditions to facilitate ring closure.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Cyclization: Heterocyclic compounds with potential biological activity.
Scientific Research Applications
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: Used in the synthesis of novel polymers and materials with unique properties.
Biological Research: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[1-(4-BROMOBENZYL)-1H-PYRAZOL-3-YL]-N’-PROPYLTHIOUREA involves its interaction with specific molecular targets. The bromobenzyl group allows for strong binding to hydrophobic pockets in proteins, while the thiourea moiety can form hydrogen bonds with amino acid residues. This dual interaction can inhibit enzyme activity or modulate receptor function, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-BROMOBENZYL)-1H-PYRAZOL-3-YL]-N’-ISOBUTYLTHIOUREA
- N-[1-(4-BROMOBENZYL)-1H-PYRAZOL-3-YL]METHANESULFONAMIDE
- N-[1-(4-BROMOBENZYL)-1H-PYRAZOL-3-YL]-N’-(3,4-DIMETHOXYPHENYL)UREA
Uniqueness
N-[1-(4-BROMOBENZYL)-1H-PYRAZOL-3-YL]-N’-PROPYLTHIOUREA is unique due to its specific combination of a bromobenzyl group and a propylthiourea moiety, which provides distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C14H17BrN4S |
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Molecular Weight |
353.28 g/mol |
IUPAC Name |
1-[1-[(4-bromophenyl)methyl]pyrazol-3-yl]-3-propylthiourea |
InChI |
InChI=1S/C14H17BrN4S/c1-2-8-16-14(20)17-13-7-9-19(18-13)10-11-3-5-12(15)6-4-11/h3-7,9H,2,8,10H2,1H3,(H2,16,17,18,20) |
InChI Key |
QWXBPJFFIIIZOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=S)NC1=NN(C=C1)CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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